3-(4-fluorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-fluorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has shown potential in various scientific research applications. It belongs to the class of oxadiazoles, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-(4-fluorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is not fully understood. However, several studies have suggested that it works by inhibiting specific enzymes and pathways involved in inflammation, cancer, and bacterial growth. It has also been shown to modulate certain neurotransmitter systems in the brain, which may explain its potential in treating neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 3-(4-fluorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth of certain bacteria. In addition, it has been shown to improve cognitive function and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-fluorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against various targets involved in different diseases, making it a promising candidate for drug development. However, one limitation is its relatively low solubility, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-(4-fluorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole. One direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its activity against other types of cancer and bacteria. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility for better therapeutic efficacy.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been reported in several research articles. One of the most common methods involves the reaction of 4-fluorobenzohydrazide with ethyl phenylpyruvate in the presence of phosphorous oxychloride to form 3-(4-fluorophenyl)-5-phenyl-1,2,4-oxadiazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with phenylhydrazine and acetic anhydride to obtain the final product.
Scientific Research Applications
3-(4-fluorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. It has also been investigated for its role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(4-fluorophenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4O/c18-13-8-6-12(7-9-13)16-20-17(23-22-16)14-10-19-21-15(14)11-4-2-1-3-5-11/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRGCJFLWXDXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
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